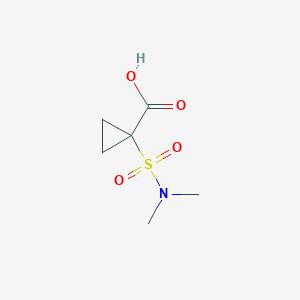
1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid is a compound characterized by its unique structure, which includes a cyclopropane ring substituted with a dimethylsulfamoyl group and a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with dimethylsulfamoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfonamide pathways is beneficial.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Mécanisme D'action
The mechanism of action of 1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in cellular pathways and physiological responses, depending on the context of its use.
Comparaison Avec Des Composés Similaires
1-(Dimethylsulfamoyl)cyclopropane-1-carboxylic acid can be compared to other cyclopropane derivatives and sulfonamide-containing compounds:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a role in plant growth regulation.
Cyclopropanecarboxylic acid: Lacks the sulfonamide group and has different reactivity and applications.
Dimethylsulfamoyl derivatives: These compounds share the sulfonamide group but differ in their core structures, leading to varied chemical and biological properties
Propriétés
Formule moléculaire |
C6H11NO4S |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
1-(dimethylsulfamoyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO4S/c1-7(2)12(10,11)6(3-4-6)5(8)9/h3-4H2,1-2H3,(H,8,9) |
Clé InChI |
OIRZULPUIVKNJF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1(CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


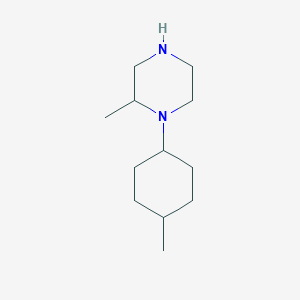
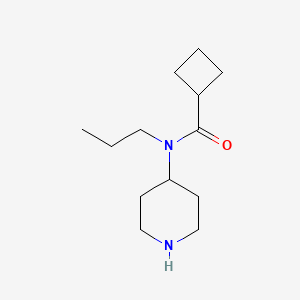

![N-[2-(pyrrolidin-3-yl)ethyl]acetamide](/img/structure/B13179397.png)
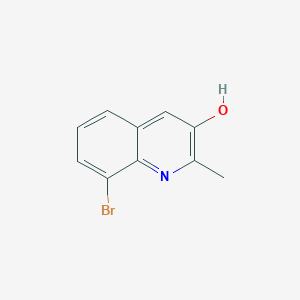
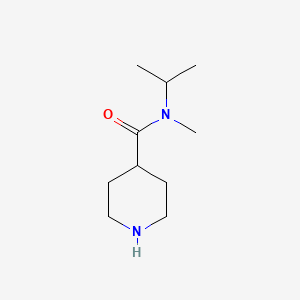
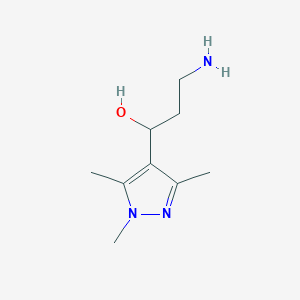
![(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B13179411.png)
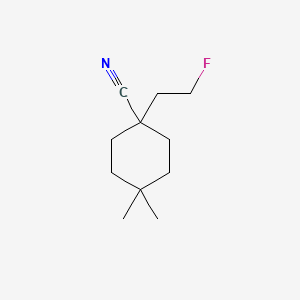
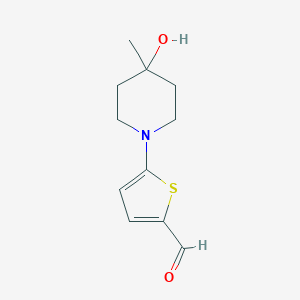
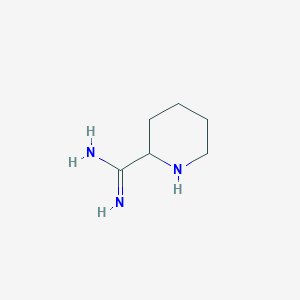
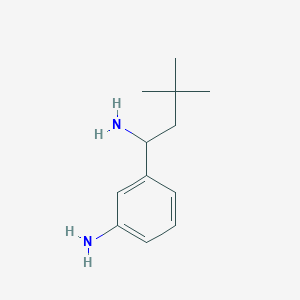
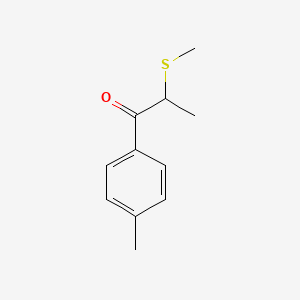
![5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13179469.png)
